(3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol
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Description
Synthesis Analysis
The synthesis of compounds similar to (3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol often involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For example, synthesis approaches may include the condensation of pyridine derivatives with other reactive partners, followed by structural modifications to achieve the desired compound (Elangovan et al., 2021). These synthetic pathways are crucial for creating the compound in a pure form, enabling further study of its properties and applications.
Molecular Structure Analysis
The molecular structure of (3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol and related compounds has been extensively analyzed using various spectroscopic and computational methods. Techniques such as FTIR, NMR, and UV-Visible spectroscopy, alongside computational methods like Density Functional Theory (DFT), are employed to elucidate the structural characteristics of these compounds (Elangovan et al., 2021). These analyses provide insights into the electronic structure, bonding patterns, and stereochemistry of the molecule.
Chemical Reactions and Properties
Compounds with pyrrolidine and pyrimidine moieties exhibit a wide range of chemical reactivities, enabling their participation in various chemical reactions. Their reactivity can be exploited in the synthesis of novel compounds with potential biological activity. For instance, reactions involving nucleophilic substitution, condensation with aldehydes, and cyclization processes are common for synthesizing derivatives of pyrrolidines and pyrimidines for further biological evaluation (Jayachitra et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10(2)6-15(7-11(10,3)16)9-13-5-4-8(12)14-9/h4-5,16H,6-7H2,1-3H3,(H2,12,13,14)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOAEUNOUXYING-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C2=NC=CC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C2=NC=CC(=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol |
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